(6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
The compound (6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a thiadiazolo-pyrimidinone core with benzyl and chlorophenyl substituents, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, chlorophenyl-furan compounds, and thiadiazolo-pyrimidinone precursors. Key steps in the synthesis may involve:
Formation of the thiadiazolo-pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the benzyl and chlorophenyl-furan substituents: These steps may involve nucleophilic substitution or coupling reactions, often facilitated by catalysts and specific reaction conditions such as temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazolo-pyrimidinone derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs with potentially different properties.
Scientific Research Applications
(6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Industrial Applications:
Mechanism of Action
The mechanism by which (6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
(6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one: can be compared with other similar compounds, such as:
Dichloroanilines: These compounds also feature chlorinated aromatic rings and are used in various industrial applications.
Benzyl derivatives: Compounds with benzyl groups that exhibit similar reactivity and applications.
Thiadiazolo-pyrimidinones: Other derivatives of thiadiazolo-pyrimidinone that share the core structure but differ in their substituents.
The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(6Z)-2-benzyl-6-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN4O2S/c24-18-9-5-4-8-16(18)19-11-10-15(30-19)13-17-21(25)28-23(26-22(17)29)31-20(27-28)12-14-6-2-1-3-7-14/h1-11,13,25H,12H2/b17-13-,25-21? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAECJXAYRZJGMQ-IHVOSJJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)C(=CC4=CC=C(O4)C5=CC=CC=C5Cl)C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN3C(=N)/C(=C/C4=CC=C(O4)C5=CC=CC=C5Cl)/C(=O)N=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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